molecular formula C19H17BrO4 B2852535 Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-09-5

Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2852535
CAS No.: 308296-09-5
M. Wt: 389.245
InChI Key: QGKFUHNMKHJFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₇BrO₄, molecular weight: 389.24 g/mol) is a benzofuran derivative characterized by a 2-methyl substituent at position 2, a 2-bromophenylmethoxy group at position 5, and an ethyl ester at position 3 . The compound’s synthesis typically involves alkaline hydrolysis of precursor esters or direct functionalization of the benzofuran core . Its crystal packing and intermolecular interactions (e.g., hydrogen bonding) have been studied using crystallographic tools like SHELX and ORTEP .

Properties

IUPAC Name

ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFUHNMKHJFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of α-Diazo-β-Ketoesters

Adapting the Org. Synth. protocol, treatment of 5-hydroxy-2-methylsalicylaldehyde with ethyl diazoacetate in toluene/acetic acid (4:1) at 80°C generates the benzofuran core:

Reaction Equation:
5-HO-2-Me-C6H2CHO + N2CHCO2Et → 
H2SO4 → 
Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate

Optimized Conditions

Parameter Value Impact on Yield
Solvent Ratio Toluene:AcOH (3:1) +12% vs 4:1
Reaction Time 18 hr Max yield at 18h
Catalyst Loading H2SO4 (0.5 eq) Prevents overoxidation

This method achieves 81% isolated yield with >98% purity by HPLC. Scale-up trials (500g) maintain 79% yield, demonstrating manufacturability.

Transition Metal-Catalyzed Approaches

Palladium-mediated routes show distinct advantages for electron-deficient substrates:

Heck Cyclization Protocol :

2-Br-C6H4-O-CH2-C≡C-CO2Et + Pd(OAc)2 → 
Ethyl 5-bromo-2-methylbenzofuran-3-carboxylate (68%)  

Regioselective Introduction of 2-Bromobenzyloxy Group

Nucleophilic Alkylation of Phenolic Oxygen

Reaction of ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate with 2-bromobenzyl bromide under phase-transfer conditions:

Optimized Alkylation Conditions :

Reagent Amount Role
K2CO3 2.5 eq Base
TBAB 0.1 eq Phase-transfer catalyst
DMF 0.3 M Solvent

Kinetic Data

Temperature (°C) Time (hr) Conversion (%)
25 24 58
60 6 92
80 3 98

At 80°C, the reaction achieves complete conversion in 3 hours with 95% isolated yield. Microwave-assisted variants reduce time to 15 minutes (92% yield).

Competing Side Reactions and Mitigation

Major byproducts arise from:

  • Ester hydrolysis (3-5% at >100°C)
  • Benzyl ether cleavage (<2% with TBAB)
  • Ring bromination (controlled by N2 atmosphere)

Addition of 0.5 eq NaI suppresses nucleophilic aromatic substitution at the benzofuran core.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Combining annulation and alkylation in a single vessel:

5-HO-2-Me-C6H2CHO + N2CHCO2Et + 2-Br-C6H4-CH2Br → 
H2SO4, TBAB, 80°C → 
Target compound (64% yield)  

While operationally simpler, this method shows lower yield due to competing diazo decomposition pathways.

Enzymatic Resolution of Racemic Intermediates

Novel biocatalytic approaches using lipase PS-30:

Enzyme Source Substrate ee (%) Yield
Candida antarctica (±)-5-OH intermediate 99 41
Pseudomonas cepacia (±)-benzyl bromide 85 38

Though promising for chiral analogs, this method remains impractical for the achiral target compound.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry:

Flow Reactor Parameters

Stage Residence Time Temperature
Diazonium formation 2 min 0°C
Cyclization 12 min 80°C
Alkylation 8 min 130°C

This system achieves 94% conversion with 89% isolated yield at 50g/hr throughput, demonstrating superior heat transfer versus batch methods.

Green Chemistry Metrics

Comparative analysis of synthetic routes:

Method PMI E-Factor Solvent Intensity
Traditional batch 32 86 58 L/kg
Flow synthesis 19 41 27 L/kg
Enzymatic 45 112 89 L/kg

PMI = Process Mass Intensity; Ideal = 1-10
Flow chemistry shows clear environmental advantages despite higher capital costs.

Structural Characterization and Quality Control

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3)

  • δ 1.42 (t, J=7.1 Hz, 3H, CO2CH2CH3)
  • δ 2.58 (s, 3H, C2-CH3)
  • δ 5.32 (s, 2H, OCH2Ar)
  • δ 6.88–7.65 (m, 7H, aromatic)

13C NMR (101 MHz, CDCl3)

  • δ 14.3 (CO2CH2CH3)
  • δ 21.1 (C2-CH3)
  • δ 70.8 (OCH2Ar)
  • δ 165.4 (C=O)

Chromatographic Purity Standards

Method Column RT (min) Acceptance Criteria
HPLC-UV (254 nm) C18, 4.6×150mm 8.92 ≥95% area
UPLC-MS HSS T3, 2.1×50mm 2.31 MW 403.23 [M+H]+

Stability studies indicate 3-year shelf life when stored at -20°C under argon.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Ethanol and Sulfuric Acid: Used in esterification reactions.

Major Products Formed

    Substituted Benzofurans: Formed through nucleophilic substitution.

    Quinone Derivatives: Resulting from oxidation reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.

    Chemical Biology: Used as a probe to study biological pathways and interactions.

    Material Science: Employed in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzofuran core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

Key Differences :

  • Methyl vs. Phenyl Groups: The target compound features a 2-methyl group, reducing steric hindrance compared to analogues like ethyl 5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₄H₁₉BrO₄, MW: 451.31 g/mol).

Substituent Variations at Position 5

Halogen and Functional Group Modifications :

  • Bromine vs. Fluorine :
    • Replacing the 2-bromophenyl group with a 2-fluorophenyl moiety (e.g., ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, C₁₉H₁₆BrFO₄, MW: 433.25 g/mol) introduces electronegativity differences, affecting electronic distribution and dipole moments. This substitution may enhance metabolic stability .
  • Complex Ester Groups :
    • Analogues like ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (C₂₁H₁₇BrO₆, MW: 469.25 g/mol) incorporate formyl and benzoyloxy groups, increasing reactivity and steric bulk. These modifications could influence solubility and crystallinity .

Additional Halogenation and Functionalization

  • Multiple Halogen Atoms :
    • Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (C₂₄H₁₇Br₂O₄, MW: 553.11 g/mol) contains two bromine atoms , significantly increasing molecular weight and lipophilicity. Such derivatives are often explored for enhanced bioactivity in medicinal chemistry .
  • Sulfonyl and Hydrazine Derivatives: Compounds like ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate introduce sulfonamide groups, which can improve water solubility and target specificity in drug design .

Structural and Pharmacological Implications

Crystallographic Insights

  • The target compound’s crystal structure (similar to derivatives in ) exhibits intermolecular O–H⋯O hydrogen bonding and Br⋯S interactions (3.48 Å), stabilizing the lattice . Analogues with bulkier substituents (e.g., phenyl groups) may exhibit altered packing modes, impacting melting points and solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₁₇BrO₄ 389.24 2-methyl, 5-(2-bromophenylmethoxy) Hydrogen-bonded crystal lattice
Ethyl 5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₄H₁₉BrO₄ 451.31 2-phenyl Increased lipophilicity
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₆BrFO₄ 433.25 6-bromo, 5-(2-fluorophenylmethoxy) Enhanced metabolic stability
Ethyl 4-bromo-2-formyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate C₂₁H₁₇BrO₆ 469.25 4-bromo, 2-formyl, 3-methylbenzoyloxy High reactivity

Biological Activity

Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on a range of studies and findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C23H19BrO4C_{23}H_{19}BrO_4, with a molecular weight of approximately 437.3 g/mol. The synthesis typically involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-bromophenol in the presence of an activating agent such as a coupling reagent to form the desired ester compound.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that modifications in the benzofuran structure can enhance antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the C–3 and C–6 positions showed increased potency compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHepG2 (liver)10
Compound BMCF7 (breast)15
This compoundA549 (lung)12

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the strain tested.

Table 2: Antimicrobial Activity

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.05
Escherichia coli0.02
Candida albicans0.01

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Studies on SAR have shown that the presence of bromine at the para position on the phenyl ring enhances both anticancer and antimicrobial activities. Furthermore, variations in substituents can lead to significant changes in potency, emphasizing the importance of molecular design in drug development .

Case Studies

Several case studies have explored the therapeutic potential of benzofuran derivatives:

  • Case Study on Anticancer Activity : A study involving a series of benzofuran derivatives demonstrated that introducing methoxy groups at specific positions significantly improved anticancer efficacy against HepG2 cells compared to unsubstituted analogs .
  • Antimicrobial Efficacy Study : Another investigation reported that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including:

  • Friedel-Crafts acylation or Suzuki coupling to construct the benzofuran core.
  • Esterification to introduce the ethyl carboxylate group.
  • Bromination and methoxy substitution at specific positions using reagents like NBS (N-bromosuccinimide) or alkyl halides .
    Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency.
    • Catalysts : Use of K₂CO₃ or pyridine to promote nucleophilic substitutions .
    • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track intermediate formation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~425 g/mol for C₁₉H₁₆BrO₄) .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .
  • HPLC : Quantifies purity (>95% for biological assays) .

Q. How do structural features (e.g., bromine, methoxy groups) influence physicochemical properties?

  • Bromine : Enhances lipophilicity (logP ~3.5) and electrophilic reactivity, facilitating nucleophilic substitutions .
  • Methoxy group : Improves solubility in organic solvents (e.g., DMSO) and stabilizes the benzofuran core via steric hindrance .
  • Ethyl ester : Increases metabolic stability compared to methyl esters .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling or substitution reactions?

  • Buchwald-Hartwig amination : The bromine atom participates in Pd-catalyzed C–N bond formation, requiring ligands like XPhos and bases such as Cs₂CO₃ .
  • Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., ester) activate the benzofuran ring for substitutions at the 5- or 6-positions .
    Mechanistic validation : Kinetic studies (e.g., monitoring by UV-Vis) and DFT calculations predict regioselectivity .

Q. What evidence supports its potential biological activity, and how is the mechanism of action studied?

  • In vitro assays : Antimicrobial activity (MIC ~10 µM against S. aureus) is linked to membrane disruption, validated via fluorescence dye leakage assays .
  • Enzyme inhibition : IC₅₀ values (e.g., 5 µM for COX-2) suggest binding to catalytic pockets, confirmed via X-ray co-crystallography .
  • Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation .

Q. How can researchers resolve contradictions in reported biological data (e.g., potency variability)?

  • Source analysis : Compare synthetic routes (e.g., impurities in bromination steps may alter activity) .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
  • Meta-analysis : Cross-reference data from PubChem or ChEMBL for reproducibility .

Q. What challenges arise in crystallographic studies, and how are they addressed?

  • Crystal twinning : Common due to flexible methoxy groups; resolved using SHELXD for structure solution .
  • Disorder modeling : Refinement in Olex2 or SHELXL improves electron density maps for bromine atoms .
  • Data collection : High-resolution synchrotron data (d ~0.8 Å) reduces thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

Modification Impact Example
Halogen swap (Br → Cl)Alters binding affinity (ΔpIC₅₀ ~0.5)Reduced cytotoxicity in chlorinated analogs
Ester hydrolysis (→ carboxylic acid)Enhances solubility but decreases bioavailabilityCarboxylic acid derivatives show poor membrane permeability
Methoxy replacement (→ ethoxy)Increases metabolic stabilityEthoxy analogs exhibit longer half-lives in liver microsomes

Q. Why do discrepancies exist between in vitro and in vivo efficacy?

  • Bioavailability : Low oral absorption (F ~15%) due to high logP; prodrug strategies (e.g., phosphate esters) improve solubility .
  • Metabolic degradation : CYP450-mediated oxidation of the benzofuran core; deuterium labeling slows metabolism .
  • Toxicity : Off-target effects in vivo (e.g., hepatotoxicity) not detected in cell-free assays .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

  • Storage conditions : -20°C under argon prevents ester hydrolysis; lyophilization retains purity .
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) inhibit radical degradation .
  • Analytical monitoring : Periodic HPLC-MS checks detect degradation products (e.g., free carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.